molecular formula C14H20O2 B13924091 (Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate CAS No. 127823-21-6

(Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate

Cat. No.: B13924091
CAS No.: 127823-21-6
M. Wt: 220.31 g/mol
InChI Key: OSJIQLQSJBXTOH-UHFFFAOYSA-N
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Description

(Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate is a chemical compound known for its unique structure and properties. It is also referred to as dicyclopentanyl methacrylate. This compound is characterized by its octahydro-1H-4,7-methanoinden-5-yl group attached to a methyl acrylate moiety. It is primarily used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate typically involves the esterification of methacrylic acid with dicyclopentadiene derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation units .

Chemical Reactions Analysis

Types of Reactions

(Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate involves its interaction with various molecular targets. In polymerization reactions, the acrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. The octahydro-1H-4,7-methanoinden-5-yl group provides steric hindrance, which influences the polymer’s mechanical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Octahydro-1H-4,7-methanoinden-5-yl)methyl acrylate is unique due to its combination of stability, reactivity, and the steric effects provided by the octahydro-1H-4,7-methanoinden-5-yl group. This makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

127823-21-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]decanylmethyl prop-2-enoate

InChI

InChI=1S/C14H20O2/c1-2-14(15)16-8-10-6-9-7-13(10)12-5-3-4-11(9)12/h2,9-13H,1,3-8H2

InChI Key

OSJIQLQSJBXTOH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1CC2CC1C3C2CCC3

Origin of Product

United States

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